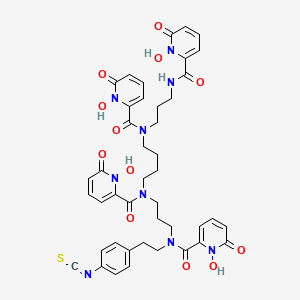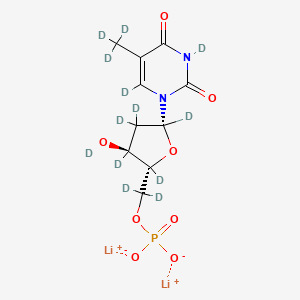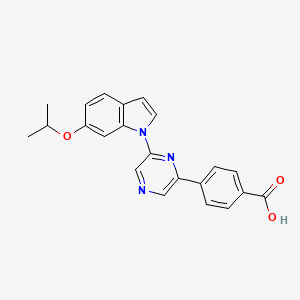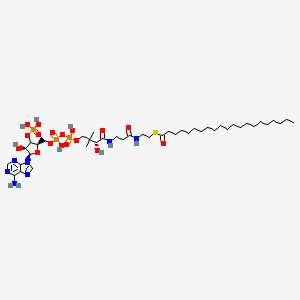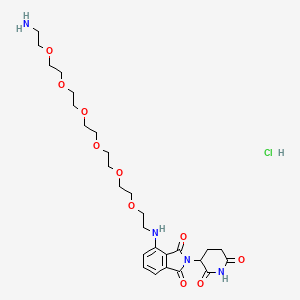
Thalidomide-NH-PEG6-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-PEG6-NH2 (hydrochloride) is a derivative of Thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of the CRBN protein. It is often used in the construction of proteolysis-targeting chimeras (PROTACs), which are molecules that can target specific proteins for degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-PEG6-NH2 (hydrochloride) typically involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process begins with the activation of Thalidomide, followed by the attachment of the PEG6 linker through a series of chemical reactions.
Industrial Production Methods
Industrial production methods for Thalidomide-NH-PEG6-NH2 (hydrochloride) are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and purification systems to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-NH-PEG6-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the Thalidomide core.
Substitution: The PEG6 linker allows for substitution reactions, enabling the attachment of various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-PEG6-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Wirkmechanismus
The mechanism of action of Thalidomide-NH-PEG6-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This process is crucial for regulating protein levels within cells and can be harnessed to eliminate disease-causing proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thalidomide-5-PEG6-NH2 hydrochloride
- Pomalidomide-PEG4-NH2 hydrochloride
- Lenalidomide-PEG6-NH2 hydrochloride
Uniqueness
Thalidomide-NH-PEG6-NH2 (hydrochloride) stands out due to its specific PEG6 linker, which provides unique properties such as increased solubility and stability. This makes it particularly suitable for constructing PROTACs and other therapeutic agents .
Eigenschaften
Molekularformel |
C27H41ClN4O10 |
|---|---|
Molekulargewicht |
617.1 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H40N4O10.ClH/c28-6-8-36-10-12-38-14-16-40-18-19-41-17-15-39-13-11-37-9-7-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-4-5-23(32)30-25(22)33;/h1-3,22,29H,4-19,28H2,(H,30,32,33);1H |
InChI-Schlüssel |
WXPOWWGXEHCJTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
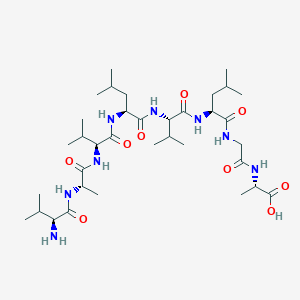
![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
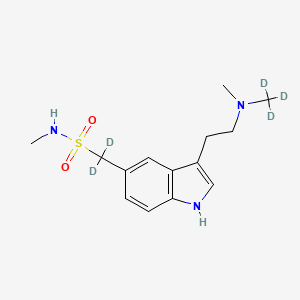

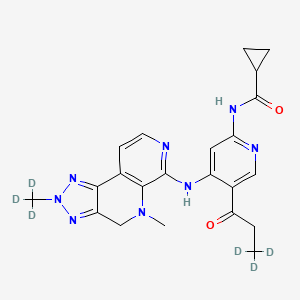

![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

